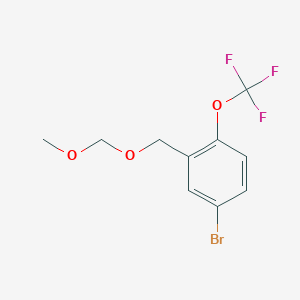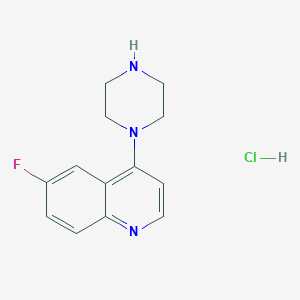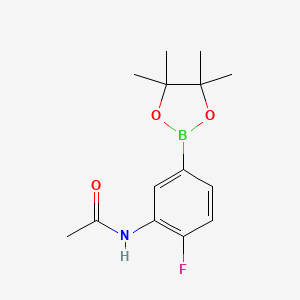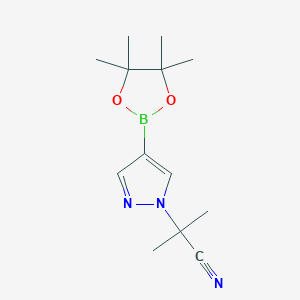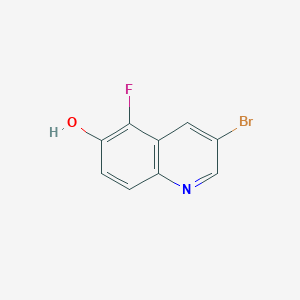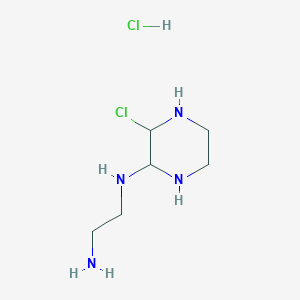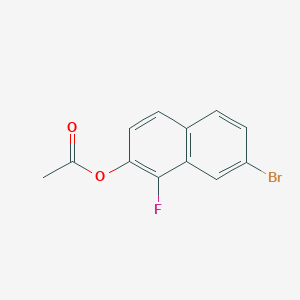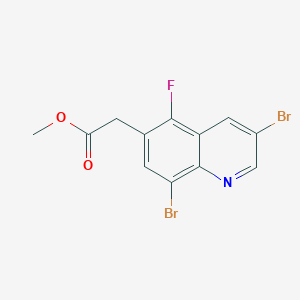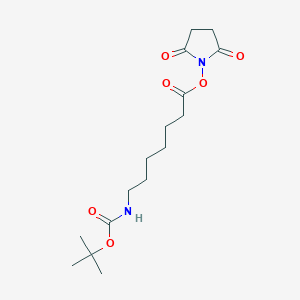![molecular formula C14H10F3NO2 B1405512 1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone CAS No. 1427460-55-6](/img/structure/B1405512.png)
1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone
Descripción general
Descripción
“1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone” is a chemical compound that contains a trifluoromethylpyridine (TFMP) fragment . TFMP is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It has unique physical and chemical properties and outstanding biological activity .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications :
- A study by Kopchuk et al. (2017) demonstrated a one-pot non-cyanide synthesis method involving a reaction similar to 1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone, indicating its potential utility in creating novel chemical compounds (Kopchuk et al., 2017).
- Vaid et al. (2012) described a practical synthesis process involving a compound structurally related to 1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone, highlighting its use in creating complex chemical structures (Vaid et al., 2012).
Pharmacological Research :
- The research by Liu et al. (2007) on triazole derivatives, which have structural similarities to 1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone, explored their antibacterial and plant growth regulatory activities, suggesting potential pharmaceutical applications (Liu et al., 2007).
- Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives with potential anticancer properties, indicating the relevance of similar compounds in cancer research (Hafez & El-Gazzar, 2020).
Materials Science and Chemical Engineering :
- Hussein et al. (2019) developed a synthesis protocol for nicotinonitriles incorporating pyrene and fluorene moieties, demonstrating the utility of similar compounds in materials science (Hussein, El Guesmi, & Ahmed, 2019).
- Sun et al. (2007) characterized iron and cobalt complexes bearing quinoxalinyl-6-iminopyridines, indicating the potential application of structurally related compounds in catalysis (Sun et al., 2007).
Propiedades
IUPAC Name |
1-[3-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-9(19)10-4-2-5-11(8-10)20-13-12(14(15,16)17)6-3-7-18-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPVDINVIDQNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)
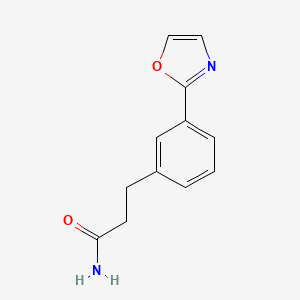
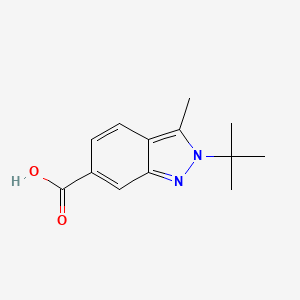
![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)
